1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea
Description
1-[2-(Difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is a fluorinated urea derivative characterized by a difluoromethoxy-substituted phenyl ring and a trifluoroacetyl group linked via a urea backbone. This compound belongs to a class of molecules where fluorine substitution enhances metabolic stability, lipophilicity, and target-binding affinity due to its electron-withdrawing properties .
Synthetic routes for analogous compounds often involve multi-step reactions, including nucleophilic substitution, acylation, and urea formation. For example, related derivatives like 1-(2-methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea are synthesized via condensation of thiol-containing intermediates with chloroacetyl-urea precursors under basic conditions (e.g., sodium acetate in ethanol) at elevated temperatures (80°C), achieving yields as high as 93% .
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]carbamoyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5N2O3/c11-8(12)20-6-4-2-1-3-5(6)16-9(19)17-7(18)10(13,14)15/h1-4,8H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLVXXQCYBKKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C(F)(F)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea typically involves the reaction of 2-(difluoromethoxy)aniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(difluoromethoxy)aniline+trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the difluoromethoxy group with a thiol group yields a thiol-substituted derivative.
Hydrolysis: The major products are 2-(difluoromethoxy)aniline and trifluoroacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its specific structural features.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural motifs are of interest for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoroacetamide groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The compound may also act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[2-[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea (Compound 18f)
- Key Differences :
- Implications :
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea
- Key Differences :
- Substitutes difluoromethoxy with a simple fluorine atom on the phenyl ring.
- Replaces the trifluoroacetyl group with a bulky isopropenylphenyl-propanyl moiety.
- Implications :
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (Compound 66)
- Key Differences: Uses trifluoromethoxy (OCF₃) instead of difluoromethoxy (OCF₂H). Introduces hydroxyethylamino and hydroxyethyl groups, enhancing hydrophilicity.
- Hydroxyethyl groups improve solubility but may reduce membrane permeability .
Biological Activity
1-[2-(Difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: CHFNO
- Molecular Weight: 371.28 g/mol
- CAS Number: 2680520-66-3
Biological Activity Overview
This compound exhibits various biological activities, which can be categorized as follows:
- Antitumor Activity: Preliminary studies indicate that this compound may have inhibitory effects on certain cancer cell lines. The presence of trifluoroacetyl groups is known to enhance cytotoxicity against tumor cells.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.
- Antimicrobial Effects: Some derivatives of urea compounds exhibit antimicrobial activities, suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The urea moiety can interact with enzyme active sites, inhibiting their function and disrupting metabolic processes in target cells.
- Cell Cycle Arrest: Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation: The compound may alter ROS levels within cells, affecting cellular signaling pathways related to growth and survival.
Antitumor Activity
A study investigated the effects of various urea derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle disruption.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| MDA-MB-231 | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests its potential as an anti-inflammatory agent.
| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 150 ± 20 | 100 ± 15 |
| Compound Treatment | 70 ± 10 | 40 ± 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
